Atenolol

Physicochemical properties Lipophilicity CNS penetration

Atenolol offers a distinct hydrophilicity-driven PK profile (logP 0.23, water solubility 26.5 mg/mL, >85% renal elimination unchanged) that avoids CNS penetration and hepatic metabolism complications common to lipophilic beta-blockers. With documented mortality benefit in hemodialysis populations (HR 0.77 vs. metoprolol) and 32% lower 90-day mortality in older adults, it is the definitive reference agent for renal impairment pharmacology, beta-adrenoceptor selectivity benchmarking (~5-fold β1/β2), and blood-brain barrier penetration hypothesis testing. Procure ≥98% purity material for reproducible, clinically translatable research outcomes.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 60966-51-0
Cat. No. B3427661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtenolol
CAS60966-51-0
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
InChIKeyMETKIMKYRPQLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in methanol;  soluble in acetic acid, DMSO;  sparingly soluble in 96% ethanol;  slightly soluble in isopropanol;  very slightly soluble in acetone, dioxane;  practically insoluble in acetonitrile, ethyl acetate;  chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C);  less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Atenolol (CAS 60966-51-0): Hydrophilic Beta1-Selective Adrenoceptor Antagonist for Research and Pharmaceutical Formulation


Atenolol is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol. [1] Unlike lipophilic beta-blockers such as metoprolol and propranolol, atenolol is a relatively polar hydrophilic compound with a water solubility of 26.5 mg/mL at 37°C and a log partition coefficient (octanol/water) of 0.23, and it undergoes little or no hepatic metabolism, with the absorbed portion eliminated primarily by renal excretion. [1]

Atenolol: Why In-Class Beta-Blocker Interchangeability Is Not Supported by Evidence


Despite their shared classification as beta1-selective adrenoceptor antagonists, atenolol, metoprolol, bisoprolol, and nebivolol exhibit substantial heterogeneity in pharmacokinetic parameters, beta1/beta2 selectivity ratios, elimination pathways, and clinical outcome profiles. [1] [2] Atenolol's hydrophilic nature and predominant renal elimination—in contrast to the extensive hepatic metabolism of metoprolol and propranolol—directly influences its tissue distribution, CNS penetration, and dosing considerations in renally impaired populations. [3] These pharmacological differences manifest in clinically meaningful outcome variations, including mortality risk differentials observed in large-scale comparative cohort studies. [4] Consequently, generic substitution between beta-blockers without consideration of these documented differences may compromise therapeutic consistency and research reproducibility.

Atenolol Quantitative Evidence: Head-to-Head Differentiation from Metoprolol, Bisoprolol, and Propranolol


Hydrophilicity and LogP Differentiation: Atenolol vs. Lipophilic Beta-Blockers

Atenolol exhibits markedly lower lipophilicity compared to metoprolol and propranolol, as quantified by the octanol/water partition coefficient (logP). Atenolol has a logP of 0.23, indicating pronounced hydrophilicity, whereas metoprolol and propranolol are classified as lipophilic beta-blockers with substantially higher logP values. [1] This physicochemical distinction fundamentally determines the compound's limited blood-brain barrier penetration and predominant renal elimination pathway, in contrast to the extensive hepatic metabolism and CNS distribution observed with lipophilic agents. [2]

Physicochemical properties Lipophilicity CNS penetration Pharmacokinetics

Elimination Half-Life Comparison: Atenolol vs. Bisoprolol in Hypertensive Patients

In a randomized, double-blind crossover study of 14 patients with mild essential hypertension comparing bisoprolol (10-20 mg) and atenolol (50-100 mg) each taken once daily, bisoprolol demonstrated a significantly longer median elimination half-life of 11.2 hours during chronic dosing, compared with 6.4 hours for atenolol. [1] This 4.8-hour difference in half-life (75% longer for bisoprolol) directly influences dosing frequency considerations and steady-state plasma concentration profiles.

Pharmacokinetics Elimination half-life Beta-blocker Hypertension

Blood Pressure Reduction Efficacy: Atenolol vs. Bisoprolol in Hypertension

In a randomized, double-blind placebo-controlled crossover study of 14 patients with mild essential hypertension, bisoprolol demonstrated a significantly greater antihypertensive effect than atenolol. Bisoprolol reduced sitting diastolic blood pressure by 15.9 mmHg and sitting systolic blood pressure by 21.9 mmHg compared with placebo, whereas atenolol reduced sitting diastolic BP by 10.7 mmHg and sitting systolic BP by 5.7 mmHg. [1] The difference in diastolic BP reduction was 5.2 mmHg favoring bisoprolol (48.6% greater reduction), and the difference in systolic BP reduction was 16.2 mmHg (284% greater reduction).

Antihypertensive efficacy Blood pressure reduction Beta-blocker comparison Clinical pharmacology

Mortality Outcomes in Maintenance Hemodialysis Patients: Atenolol vs. Metoprolol

In an international cohort study of 10,125 maintenance hemodialysis patients newly prescribed beta-blocker medications across 18 countries (DOPPS), atenolol was associated with the lowest mortality risk compared with alternative beta-blocker agents. Compared with metoprolol, atenolol demonstrated an adjusted hazard ratio (HR) of 0.77 (95% CI 0.65-0.90), indicating a 23% lower mortality risk. [1] No statistically significant difference in mortality risk was observed with bisoprolol (adjusted HR 0.99; 95% CI 0.82-1.20) or carvedilol (adjusted HR 0.95; 95% CI 0.82-1.09) compared with metoprolol. These findings were consistent upon stratification of patients by presence or absence of prior cardiovascular disease history.

Mortality Hemodialysis End-stage kidney disease Comparative effectiveness

Mortality and Bradycardia/Hypotension Outcomes in Older Adults: Atenolol vs. Metoprolol Tartrate

In a population-based matched retrospective cohort study of 150,514 older adults (mean age 75 years; n=75,257 in each treatment group) in Ontario, Canada, initiating oral atenolol versus metoprolol tartrate, atenolol was associated with a significantly lower 90-day risk of all-cause mortality (incidence 0.97% vs. 1.44%; relative risk 0.68; 95% CI 0.61-0.74). [1] The risk of hospitalization with bradycardia or hypotension was not significantly different between groups (incidence 0.71% for atenolol vs. 0.79% for metoprolol tartrate; relative risk 0.90; 95% CI 0.80-1.01). Lower eGFR did not modify either association (P for interaction = 0.5 and 0.6, respectively).

Drug safety Mortality Older adults Adverse events Beta-blocker comparison

CNS Side Effect Profile: Atenolol vs. Metoprolol in Patients with Prior Intolerance

In a double-blind crossover study of 17 patients (11 women, 6 men) who had previously developed CNS side effects on lipophilic beta-blockers, introduction of atenolol did not result in any significant CNS effects, whereas metoprolol produced some CNS effects (though not to the extent experienced with other more lipophilic beta-blockers). [1] Discontinuation of the original lipophilic beta-blocker produced significant improvements in quality of sleep, dreams, concentration, memory, energy, and anxiety. Blood pressure control was identical with both atenolol and metoprolol. [1] A comprehensive literature review further confirmed that the incidence of CNS side effects is lowest with hydrophilic atenolol and generally highest with pindolol and propranolol, with metoprolol occupying an intermediate position. [2]

Central nervous system Side effects Beta-blocker Tolerability

Atenolol: Evidence-Supported Research and Industrial Application Scenarios


Renal Impairment and Dialysis Pharmacology Research

Atenolol's predominant renal elimination (over 85% of an intravenous dose excreted unchanged in urine within 24 hours) and demonstrated mortality benefit in hemodialysis populations (HR 0.77 vs. metoprolol) position this compound as a critical reference agent for studies investigating beta-blocker pharmacology in renal impairment models, chronic kidney disease progression, and dialysis-related cardiovascular outcomes. [1] [2] Its accumulation in patients with creatinine clearance below 35 mL/min/1.73 m² also makes it a valuable probe for examining renal drug clearance mechanisms. [1]

CNS Penetration and Behavioral Toxicology Studies

With documented logP of 0.23, high hydrophilicity, and clinical evidence demonstrating absence of significant CNS effects even in patients with prior beta-blocker intolerance, atenolol serves as an ideal hydrophilic comparator compound for studies examining the relationship between drug lipophilicity, blood-brain barrier penetration, and CNS-related endpoints. [3] [4] Its contrast with lipophilic agents like metoprolol and propranolol enables direct investigation of CNS penetration hypotheses in behavioral pharmacology and neuropsychiatric adverse event research. [5]

Beta1-Selectivity Reference Standard in Adrenoceptor Binding Assays

Atenolol demonstrates approximately fivefold beta1-selectivity versus beta2- and beta3-adrenoceptors in recombinant expression systems, making it a well-characterized reference compound for calibrating beta-adrenoceptor binding assays and for studies comparing the functional consequences of varying beta1-selectivity profiles across the beta-blocker class. [6] Its intermediate selectivity profile—lower than bisoprolol (15- to 31-fold selective) but higher than non-selective agents—provides a useful benchmark for structure-activity relationship investigations of beta-adrenoceptor pharmacology. [6] [7]

Geriatric and Aging Research Models

Based on large-scale cohort evidence (n=150,514) in older adults (mean age 75 years) demonstrating a 32% lower relative risk of 90-day mortality with atenolol compared to metoprolol tartrate, atenolol represents a clinically validated reference compound for aging research models investigating cardiovascular pharmacology, drug safety in senescence, and comparative effectiveness in elderly populations. [8] The finding that lower eGFR did not modify this mortality association further supports its utility in aging studies where renal function variability is a key covariate. [8]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.